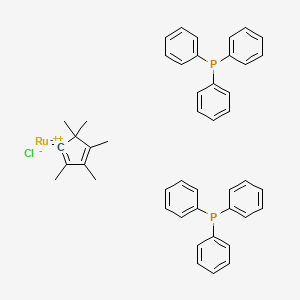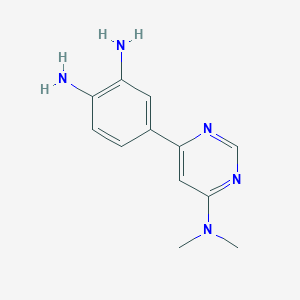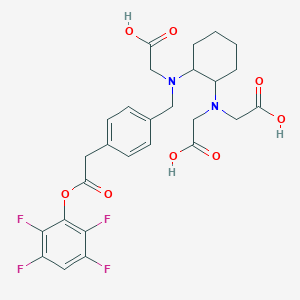
Tetrazine-diazo-PEG4-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazine-diazo-PEG4-biotin is a specialized compound used primarily in bio-conjugation and click chemistry. It features a terminal tetrazine group and a biotin group linked through a linear polyethylene glycol (PEG) chain. This compound is known for its ability to undergo inverse electron demand Diels-Alder (iEDDA) reactions, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazine-diazo-PEG4-biotin typically involves the following steps:
Formation of Tetrazine Group: The tetrazine group is synthesized through a series of reactions starting from hydrazine derivatives.
Biotinylation: The biotin group is attached via amide bond formation, using biotin derivatives and coupling reagents like N-hydroxysuccinimide (NHS) esters.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often employing continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
Tetrazine-diazo-PEG4-biotin primarily undergoes:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: Reacts with strained alkenes like trans-cyclooctene, norbornene, and cyclopropene to form stable dihydropyridazine linkages
Cleavage Reactions: The diazo bond can be cleaved under mild conditions using reducing agents like sodium dithionite (Na2S2O4).
Common Reagents and Conditions
Reagents: Strained alkenes (e.g., trans-cyclooctene), reducing agents (e.g., Na2S2O4).
Conditions: Mild buffer conditions, often at room temperature, without the need for catalysts.
Major Products
Dihydropyridazine Linkages: Formed from iEDDA reactions.
Cleaved Products: Resulting from the reduction of the diazo bond.
Scientific Research Applications
Tetrazine-diazo-PEG4-biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for bio-conjugation and labeling
Biology: Facilitates cellular labeling and live-cell imaging due to its rapid and specific reactions.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the synthesis of bioconjugates for diagnostic and therapeutic purposes.
Mechanism of Action
Tetrazine-diazo-PEG4-biotin exerts its effects through the iEDDA reaction mechanism. The tetrazine group reacts with strained alkenes to form stable dihydropyridazine linkages. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioorthogonal applications . The biotin group allows for easy purification and detection using avidin or streptavidin-based systems .
Comparison with Similar Compounds
Similar Compounds
Tetrazine-PEG4-biotin: Similar structure but lacks the diazo group.
Tetrazine-PEG3-biotin: Shorter PEG chain, affecting solubility and flexibility.
Tetrazine-PEG4-amine: Contains an amine group instead of biotin, used for different conjugation strategies.
Uniqueness
Tetrazine-diazo-PEG4-biotin is unique due to its combination of a tetrazine group, a diazo bond, and a biotin group linked through a PEG chain. This structure allows for versatile applications in bio-conjugation, click chemistry, and targeted drug delivery, providing both reactivity and ease of detection .
Properties
Molecular Formula |
C45H57N11O9S |
|---|---|
Molecular Weight |
928.1 g/mol |
IUPAC Name |
4-[[5-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]-2-hydroxyphenyl]diazenyl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C45H57N11O9S/c57-38-14-7-31(27-36(38)54-53-35-12-10-34(11-13-35)44(60)48-28-32-5-8-33(9-6-32)43-55-49-30-50-56-43)15-17-46-41(59)16-19-62-21-23-64-25-26-65-24-22-63-20-18-47-40(58)4-2-1-3-39-42-37(29-66-39)51-45(61)52-42/h5-14,27,30,37,39,42,57H,1-4,15-26,28-29H2,(H,46,59)(H,47,58)(H,48,60)(H2,51,52,61)/t37-,39-,42-/m0/s1 |
InChI Key |
PRZZCAMZDCKTKM-RYUVBBIPSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC3=CC(=C(C=C3)O)N=NC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC3=CC(=C(C=C3)O)N=NC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)

![2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol](/img/structure/B11928344.png)
![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)



![3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide](/img/structure/B11928362.png)

![[1-[1-(11,31-Dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl)ethoxy]-3-methyl-1-oxobutan-2-yl]azanium](/img/structure/B11928369.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928371.png)

![Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate](/img/structure/B11928382.png)

